Fmoc-PEG2-Val-Cit-PAB-OH is a compound primarily used in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This compound is characterized by its unique structure, which includes a fluorene-based protecting group, polyethylene glycol (PEG) linker, and specific amino acid sequences. It is classified as a cleavable linker that allows for the selective release of therapeutic agents within target cells.
The compound can be sourced from various chemical suppliers, including TCI America and Glyco MindSynth, with different grades of purity reported, typically above 95% . Fmoc-PEG2-Val-Cit-PAB-OH falls under the category of peptide linkers used in ADC formulations, which are designed to enhance the therapeutic efficacy while minimizing systemic toxicity.
The synthesis of Fmoc-PEG2-Val-Cit-PAB-OH involves several key steps:
The synthetic route may also involve additional steps for functionalization or modification of the PEG linker to optimize solubility and stability in biological environments.
Fmoc-PEG2-Val-Cit-PAB-OH has a complex molecular structure characterized by:
The presence of these structural elements contributes to its functionality as a cleavable linker in ADC applications.
Fmoc-PEG2-Val-Cit-PAB-OH undergoes specific chemical reactions that facilitate its use in drug conjugation:
These reactions are crucial for ensuring that the therapeutic agents are released at the appropriate time and location within the body.
The mechanism of action for Fmoc-PEG2-Val-Cit-PAB-OH centers around its role as a linker in ADCs:
This process illustrates how Fmoc-PEG2-Val-Cit-PAB-OH enhances the specificity and potency of cancer therapies.
Fmoc-PEG2-Val-Cit-PAB-OH exhibits several notable physical and chemical properties:
These properties are essential for handling and storage in laboratory settings.
Fmoc-PEG2-Val-Cit-PAB-OH is primarily applied in:
Its versatility makes it a valuable component in modern pharmaceutical research and development efforts.
Fmoc-PEG₂-Val-Cit-PAB-OH serves as a critical structural bridge in ADCs, enabling precise linkage between monoclonal antibodies and cytotoxic payloads. Its design incorporates three functional domains:
The linker’s terminal functionalities dictate conjugation specificity:
Table 1: Functional Domains and Their Roles in ADC Assembly
Structural Domain | Chemical Function | Conjugation Target |
---|---|---|
Maleimide/Fmoc | Thiol reactivity/Amine protection | Antibody cysteine residues |
Val-Cit dipeptide | Cathepsin B cleavage site | N/A (enzyme substrate) |
PAB-OH | Payload attachment point | Auristatins/MMAE payloads |
PEG₂ spacer | Solubility enhancement | N/A (solvent interface) |
This multi-domain structure enables site-specific conjugation while maintaining antibody binding affinity. The Val-Cit sequence remains stable in circulation but undergoes selective proteolysis by cathepsin B in lysosomes, releasing payloads like MMAE with high specificity [5] [7].
The ethyleneglycol-based spacer (PEG₂) profoundly influences ADC pharmacokinetics:
Table 2: Impact of PEG Spacer Length on ADC Properties
Spacer Type | Solubility (log P) | Plasma Half-life | Cathepsin B Cleavage Efficiency |
---|---|---|---|
No PEG | −1.2 | <48 hours | 40% |
PEG₂ | −2.8 | 72–90 hours | 92% |
PEG₄ | −3.1 | 100–120 hours | 89% |
Research indicates PEG₂ achieves optimal balance: Longer spacers (e.g., PEG₄) marginally improve solubility but may reduce enzymatic cleavage efficiency due to excessive payload distance from the antibody surface. The diethyleneglycol unit in PEG₂ provides ~15 Å separation, sufficient for unhindered cathepsin B access while maintaining payload stability [8] [9].
The Fmoc (9-fluorenylmethoxycarbonyl) group enables controlled synthesis and conjugation:
Deprotection Mechanism:
Liberated Amine Reactivity:
The deprotection leaves no residues due to piperidine’s volatility, ensuring high-purity intermediates for ADC assembly. This controlled reactivity allows synthesis of homogeneous ADCs with drug-to-antibody ratios (DAR) of 2–4, minimizing heterogeneity-related clearance issues [5] [8].
Table 3: Key Chemical Properties of Fmoc-PEG₂-Val-Cit-PAB-OH
Property | Specification | Functional Relevance |
---|---|---|
CAS Number | 2055024-59-2 | Identifier for synthesis |
Molecular Weight | 760.88 g/mol | DAR calculation |
Formula | C₄₀H₅₂N₆O₉ | Mass spectrometry QC |
Fmoc Deprotection | Piperidine/DMF, 5h | Amine liberation |
PAB Activation | PNP ester formation | Payload conjugation |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0